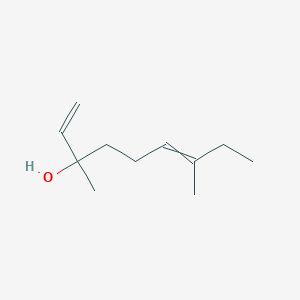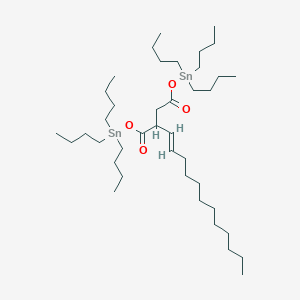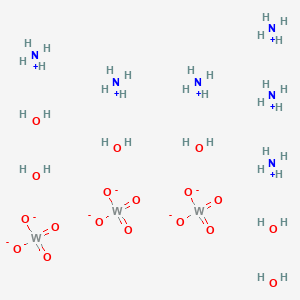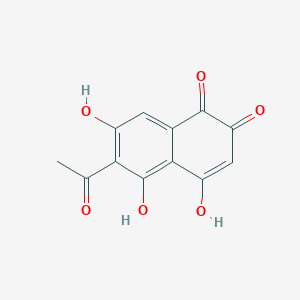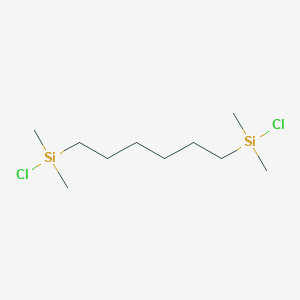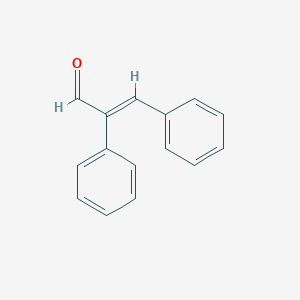
2-methyl-5-(1,2,3,4-tetrahydroxybutyl)furan-3-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-5-(1,2,3,4-tetrahydroxybutyl)furan-3-carboxylic acid, also known as HMFCA, is a naturally occurring compound found in various food sources such as honey, coffee, and fruits. It is a derivative of 5-hydroxymethylfurfural (HMF), which is produced from the dehydration of sugars. HMFCA has gained attention in scientific research due to its potential health benefits and therapeutic properties.
Wirkmechanismus
The mechanism of action of 2-methyl-5-(1,2,3,4-tetrahydroxybutyl)furan-3-carboxylic Acid is not fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes involved in glucose metabolism, such as alpha-glucosidase and alpha-amylase. 2-methyl-5-(1,2,3,4-tetrahydroxybutyl)furan-3-carboxylic Acid may also induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemische Und Physiologische Effekte
2-methyl-5-(1,2,3,4-tetrahydroxybutyl)furan-3-carboxylic Acid has been found to have various biochemical and physiological effects. In vitro studies have shown that 2-methyl-5-(1,2,3,4-tetrahydroxybutyl)furan-3-carboxylic Acid can inhibit the activity of alpha-glucosidase and alpha-amylase, which are enzymes involved in the breakdown of carbohydrates. This may help regulate blood sugar levels in diabetic patients. Additionally, 2-methyl-5-(1,2,3,4-tetrahydroxybutyl)furan-3-carboxylic Acid has been found to induce apoptosis in cancer cells, which may help prevent the growth and spread of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of studying 2-methyl-5-(1,2,3,4-tetrahydroxybutyl)furan-3-carboxylic Acid in lab experiments is that it is a naturally occurring compound found in various food sources, making it easily accessible for research purposes. Additionally, 2-methyl-5-(1,2,3,4-tetrahydroxybutyl)furan-3-carboxylic Acid has been found to have potential therapeutic properties, which may lead to the development of new treatments for diabetes and cancer. However, one limitation of studying 2-methyl-5-(1,2,3,4-tetrahydroxybutyl)furan-3-carboxylic Acid is that its mechanism of action is not fully understood, which may make it difficult to develop targeted therapies.
Zukünftige Richtungen
There are several future directions for research on 2-methyl-5-(1,2,3,4-tetrahydroxybutyl)furan-3-carboxylic Acid. One area of focus is the development of targeted therapies for diabetes and cancer based on the compound's mechanism of action. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 2-methyl-5-(1,2,3,4-tetrahydroxybutyl)furan-3-carboxylic Acid. Finally, research on the potential health benefits of consuming 2-methyl-5-(1,2,3,4-tetrahydroxybutyl)furan-3-carboxylic Acid-rich foods, such as honey and coffee, may also be of interest.
Synthesemethoden
2-methyl-5-(1,2,3,4-tetrahydroxybutyl)furan-3-carboxylic Acid can be synthesized from HMF through a series of chemical reactions. First, HMF is oxidized with potassium permanganate to form 2,5-diformylfuran. This intermediate is then reacted with sodium borohydride and sodium hydroxide to produce 2-methyl-5-(1,2,3,4-tetrahydroxybutyl)furan-3-carboxylic Acid.
Wissenschaftliche Forschungsanwendungen
2-methyl-5-(1,2,3,4-tetrahydroxybutyl)furan-3-carboxylic Acid has been studied for its potential therapeutic properties, particularly in the treatment of diabetes and cancer. Studies have shown that 2-methyl-5-(1,2,3,4-tetrahydroxybutyl)furan-3-carboxylic Acid can inhibit the activity of certain enzymes involved in glucose metabolism, which may help regulate blood sugar levels in diabetic patients. Additionally, 2-methyl-5-(1,2,3,4-tetrahydroxybutyl)furan-3-carboxylic Acid has been found to have anti-cancer properties, as it can induce apoptosis (programmed cell death) in cancer cells.
Eigenschaften
CAS-Nummer |
14048-58-9 |
|---|---|
Produktname |
2-methyl-5-(1,2,3,4-tetrahydroxybutyl)furan-3-carboxylic Acid |
Molekularformel |
C10H14O7 |
Molekulargewicht |
246.21 g/mol |
IUPAC-Name |
2-methyl-5-(1,2,3,4-tetrahydroxybutyl)furan-3-carboxylic acid |
InChI |
InChI=1S/C10H14O7/c1-4-5(10(15)16)2-7(17-4)9(14)8(13)6(12)3-11/h2,6,8-9,11-14H,3H2,1H3,(H,15,16) |
InChI-Schlüssel |
QCJQVLKXEYQMLF-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(O1)C(C(C(CO)O)O)O)C(=O)O |
Kanonische SMILES |
CC1=C(C=C(O1)C(C(C(CO)O)O)O)C(=O)O |
Löslichkeit |
0.05 M |
Synonyme |
2-Methyl-5-(1,2,3,4-tetrahydroxybutyl)furan-3-carboxylic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



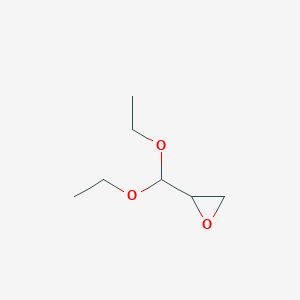
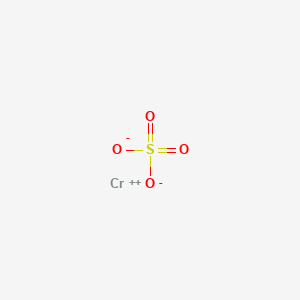
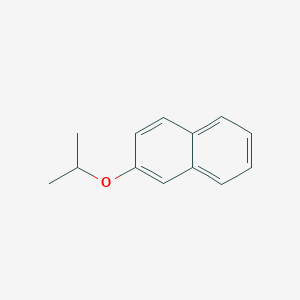

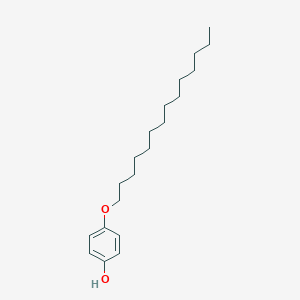
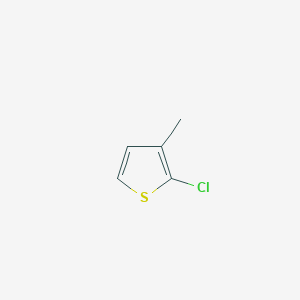
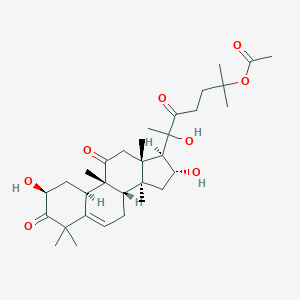
![4-[(2-Chloro-4-nitrophenyl)azo]-3-methyl-1-phenyl-2-pyrazolin-5-one](/img/structure/B80256.png)
